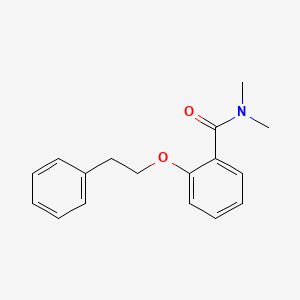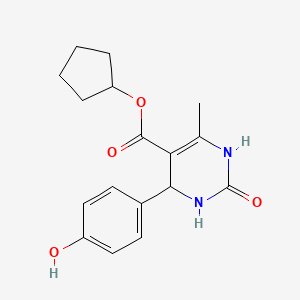
N,N-dimethyl-2-(2-phenylethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(2-phenylethoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
N,N-dimethyl-2-(2-phenylethoxy)benzamide is known to bind to metal ions, particularly copper ions, through the formation of stable complexes. This binding results in a change in the fluorescence properties of this compound, which can be used to detect the presence of metal ions in biological systems. Additionally, this compound has been shown to inhibit the activity of copper-dependent enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in relation to its interactions with metal ions. This compound has been shown to inhibit the activity of copper-dependent enzymes, which can have implications for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-(2-phenylethoxy)benzamide has several advantages for use in lab experiments, including its stability and solubility in organic solvents. Additionally, this compound has been shown to be a highly sensitive fluorescent probe for the detection of metal ions in biological systems. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide, including its potential applications in the development of new drugs and diagnostic tools. This compound has been shown to have promising anticancer and neuroprotective properties, which could be further explored for their therapeutic potential. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in biological systems, which could have implications for the diagnosis and treatment of various diseases. Overall, the study of this compound has the potential to contribute to the development of new and innovative technologies in various fields.
Méthodes De Synthèse
N,N-dimethyl-2-(2-phenylethoxy)benzamide can be synthesized through a multistep process involving the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethyl phenyl ether. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in various fields, including organic synthesis, pharmacology, and biochemistry. This compound has been used as a reagent in the synthesis of various organic compounds due to its ability to form stable complexes with metal ions. Additionally, this compound has been investigated for its potential applications as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXQPYPZKSSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)


![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
